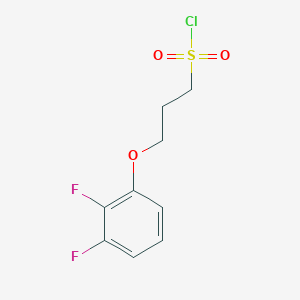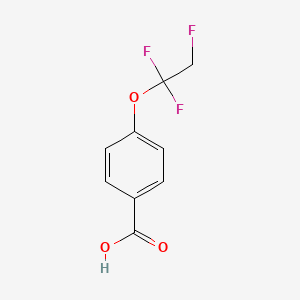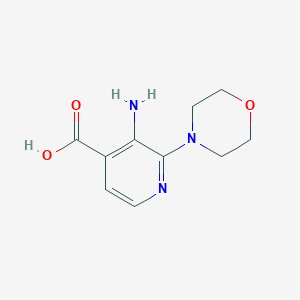
3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-methoxycyclohexanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with an amine would yield a sulfonamide derivative .
科学的研究の応用
作用機序
The mechanism of action of 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may target amino groups on proteins or peptides, leading to the formation of sulfonamide linkages .
類似化合物との比較
3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: A more aromatic sulfonyl chloride that is commonly used in organic synthesis.
Tosyl chloride (p-toluenesulfonyl chloride): Another aromatic sulfonyl chloride with a toluene group.
The uniqueness of this compound lies in its combination of a cyclohexyl ring and a methoxy group, which provides a unique blend of reactivity and selectivity .
特性
分子式 |
C10H19ClO4S |
|---|---|
分子量 |
270.77 g/mol |
IUPAC名 |
3-(3-methoxycyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-14-9-4-2-5-10(8-9)15-6-3-7-16(11,12)13/h9-10H,2-8H2,1H3 |
InChIキー |
CAGYWWNKCYYYGQ-UHFFFAOYSA-N |
正規SMILES |
COC1CCCC(C1)OCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)


![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)
![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)



